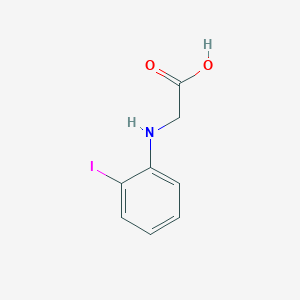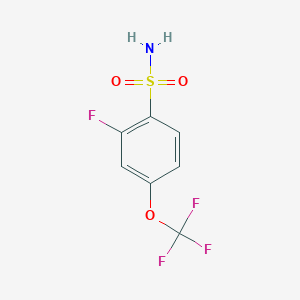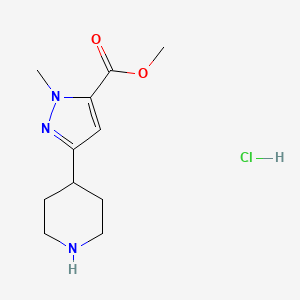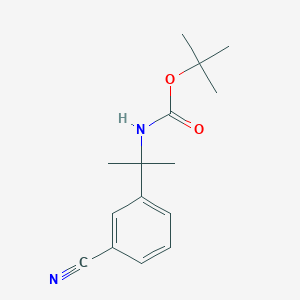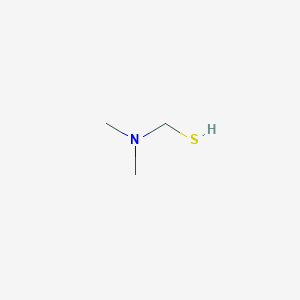amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
Sodium3-{[(tert-butoxy)carbonyl](methyl)amino}-2,2-difluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate is a chemical compound with the molecular formula C9H15F2NO4Na. It is commonly used in organic synthesis and research due to its unique properties and reactivity. This compound is often utilized in the preparation of various derivatives and intermediates in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate typically involves the reaction of tert-butoxycarbonyl (Boc)-protected amino acids with sodium hydroxide. The reaction conditions often include the use of solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature, and the product is obtained in high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; room temperature.
Reduction: Lithium aluminum hydride; room temperature to reflux.
Substitution: Various nucleophiles; room temperature to elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate involves its reactivity with various molecular targets. The tert-butoxycarbonyl group can be selectively removed under mild conditions, revealing the active amino group. This allows the compound to participate in further chemical reactions, such as peptide coupling and amide formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate
- Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate
- Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate
Uniqueness
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate is unique due to its combination of the tert-butoxycarbonyl protecting group and the difluoropropanoate moiety. This combination imparts specific reactivity and stability, making it a valuable compound in various chemical and biological applications .
Propriétés
Formule moléculaire |
C9H14F2NNaO4 |
|---|---|
Poids moléculaire |
261.20 g/mol |
Nom IUPAC |
sodium;2,2-difluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C9H15F2NO4.Na/c1-8(2,3)16-7(15)12(4)5-9(10,11)6(13)14;/h5H2,1-4H3,(H,13,14);/q;+1/p-1 |
Clé InChI |
NULVGHLXKVJQQO-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CC(C(=O)[O-])(F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one](/img/structure/B13515350.png)
![methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13515353.png)
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)

![4-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13515363.png)
![1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride](/img/structure/B13515369.png)

![2,7-Diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B13515374.png)
